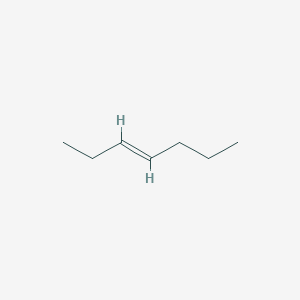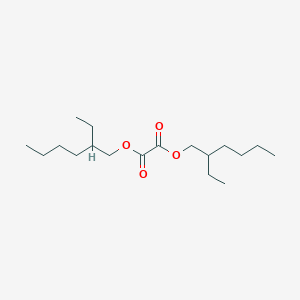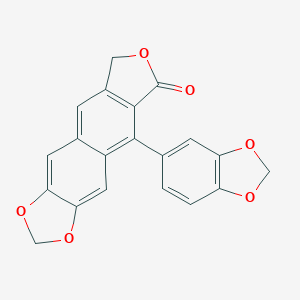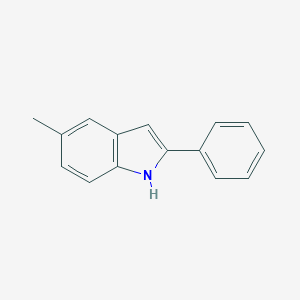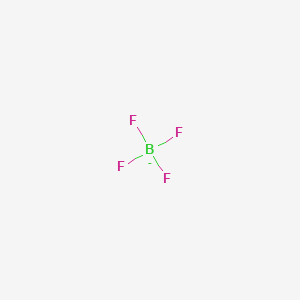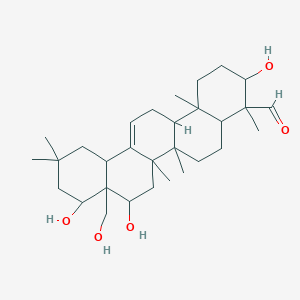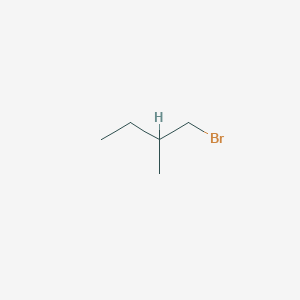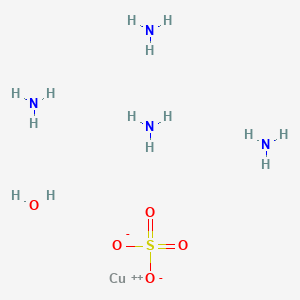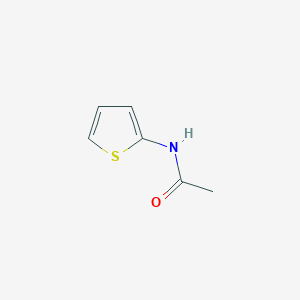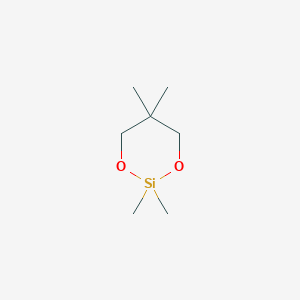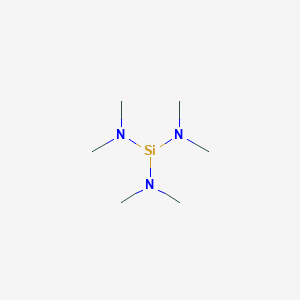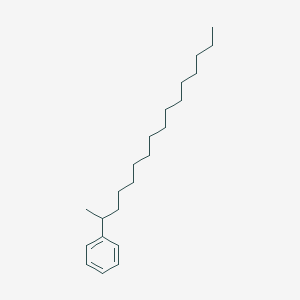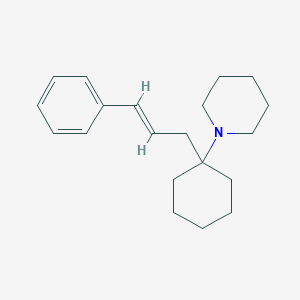
1-(1-Cinnamylcyclohexyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cinnamylcyclohexyl)piperidine, also known as CPP or 1-CCP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been widely used in scientific research to study the mechanisms of action of NMDA receptors. CPP has been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. In
Mécanisme D'action
1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. This leads to the inhibition of calcium influx into the cell, which is necessary for the activation of various intracellular signaling pathways. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.
Effets Biochimiques Et Physiologiques
1-(1-Cinnamylcyclohexyl)piperidine has been found to have various biochemical and physiological effects, including the inhibition of calcium influx into the cell, the inhibition of long-term potentiation (LTP), and the induction of long-term depression (LTD). 1-(1-Cinnamylcyclohexyl)piperidine has also been found to have potential therapeutic effects in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Cinnamylcyclohexyl)piperidine has several advantages for lab experiments, including its high potency, selectivity, and specificity for NMDA receptors. However, there are also some limitations to using 1-(1-Cinnamylcyclohexyl)piperidine in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
For research on 1-(1-Cinnamylcyclohexyl)piperidine include the development of more selective and potent NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, and the development of novel therapeutic approaches based on the modulation of NMDA receptor activity.
Méthodes De Synthèse
1-(1-Cinnamylcyclohexyl)piperidine can be synthesized using a variety of methods, including the reaction of cinnamyl chloride with cyclohexylamine in the presence of a base, the reaction of cinnamyl bromide with piperidine in the presence of a palladium catalyst, and the reduction of 1-(1-cinnamylcyclohexyl)pyrrolidine with sodium borohydride. The most commonly used method for 1-(1-Cinnamylcyclohexyl)piperidine synthesis is the reaction of cinnamyl chloride with cyclohexylamine in the presence of potassium carbonate. This method yields a high purity product with a yield of up to 80%.
Applications De Recherche Scientifique
1-(1-Cinnamylcyclohexyl)piperidine has been widely used in scientific research to study the mechanisms of action of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. 1-(1-Cinnamylcyclohexyl)piperidine acts as a non-competitive antagonist of NMDA receptors, which means that it binds to a different site than the glutamate binding site and prevents the activation of the receptor. 1-(1-Cinnamylcyclohexyl)piperidine has been found to be a useful tool for studying the role of NMDA receptors in various neurological and psychiatric disorders.
Propriétés
Numéro CAS |
14228-25-2 |
|---|---|
Nom du produit |
1-(1-Cinnamylcyclohexyl)piperidine |
Formule moléculaire |
C20H29N |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
1-[1-[(E)-3-phenylprop-2-enyl]cyclohexyl]piperidine |
InChI |
InChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+ |
Clé InChI |
ZWLFQLUGJSOTBJ-JLHYYAGUSA-N |
SMILES isomérique |
C1CCC(CC1)(C/C=C/C2=CC=CC=C2)N3CCCCC3 |
SMILES |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
SMILES canonique |
C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |
Synonymes |
1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



